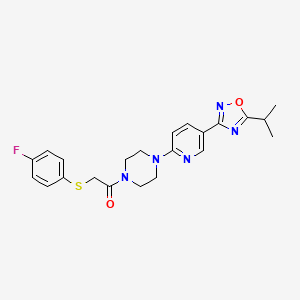
2-((4-Fluorophenyl)thio)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Fluorophenyl)thio)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O2S and its molecular weight is 441.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-Fluorophenyl)thio)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is C21H24FN3O2S with a molecular weight of 401.50 g/mol. The structure features several functional groups, including:
- A fluorophenyl group which may enhance lipophilicity and biological activity.
- An oxadiazole moiety known for its diverse biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
The presence of the piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to psychostimulant abuse.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. The following table summarizes key findings from SAR studies related to similar compounds:
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c1-15(2)22-25-21(26-30-22)16-3-8-19(24-13-16)27-9-11-28(12-10-27)20(29)14-31-18-6-4-17(23)5-7-18/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKJCTWTRIPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














